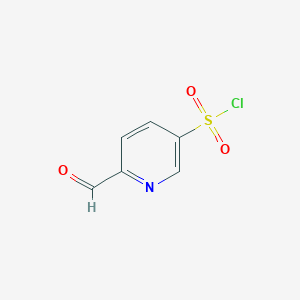
6-Formylpyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formylpyridine-3-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a formyl group at the 6th position and a sulfonyl chloride group at the 3rd position on the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylpyridine-3-sulfonyl chloride typically involves the sulfonation of 6-formylpyridine followed by chlorination. One common method includes the reaction of 6-formylpyridine with sulfur trioxide to introduce the sulfonic acid group, followed by treatment with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions and to minimize the formation of byproducts. The use of phosphorus pentachloride in a solvent such as chlorobenzene or trifluoromethylbenzene is common to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Formylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The formyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride are used.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
6-Formylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Formylpyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in various biochemical assays and drug development processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the formyl group at the 6th position.
6-Methoxypyridine-3-sulfonyl chloride: Contains a methoxy group instead of a formyl group at the 6th position.
Uniqueness
6-Formylpyridine-3-sulfonyl chloride is unique due to the presence of both the formyl and sulfonyl chloride groups, which confer distinct reactivity patterns. The formyl group allows for additional functionalization through electrophilic aromatic substitution, while the sulfonyl chloride group provides a site for nucleophilic substitution reactions. This dual functionality makes it a versatile intermediate in organic synthesis and various industrial applications .
Propiedades
Fórmula molecular |
C6H4ClNO3S |
|---|---|
Peso molecular |
205.62 g/mol |
Nombre IUPAC |
6-formylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClNO3S/c7-12(10,11)6-2-1-5(4-9)8-3-6/h1-4H |
Clave InChI |
GUBPXRGLSDDYSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1S(=O)(=O)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
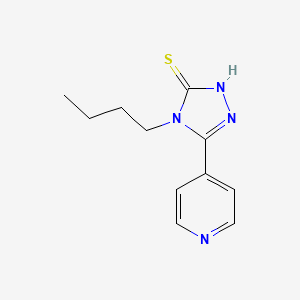
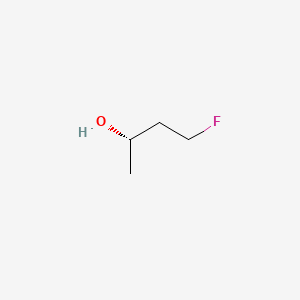
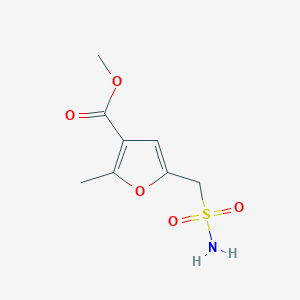
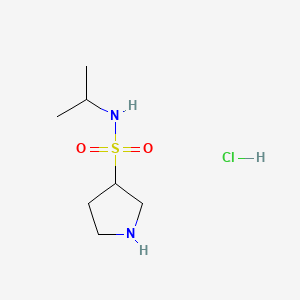
![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)

![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)

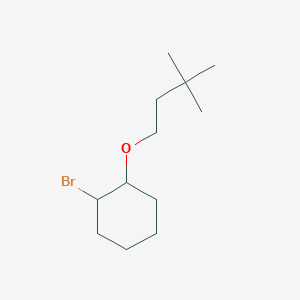

![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)

